Product packaging for Boc-L-2-Aminomethylphe(Fmoc)(Cat. No.:CAS No. 959573-16-1)

Boc-L-2-Aminomethylphe(Fmoc)

Cat. No.: B2703974
CAS No.: 959573-16-1
M. Wt: 516.594
InChI Key: URDGEKHRYXDFMC-SANMLTNESA-N
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Description

Contextual Significance in Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, Boc-L-2-Aminomethylphe(Fmoc) serves as a versatile building block, particularly in the intricate process of peptide synthesis. a2bchem.com The presence of two orthogonal protecting groups allows for selective deprotection and subsequent modification at different sites of the molecule. a2bchem.comorganic-chemistry.org This feature is of paramount importance in the stepwise assembly of complex peptide chains, where precise control over the sequence of amino acid addition is crucial. a2bchem.com The compatibility of this compound with a wide array of coupling reagents and solid supports further enhances its utility in solid-phase peptide synthesis (SPPS), a cornerstone technique for producing peptides with high purity and yield. a2bchem.comnih.gov

The strategic incorporation of Boc-L-2-Aminomethylphe(Fmoc) into a growing peptide chain enables controlled elongation and the introduction of specific structural motifs. a2bchem.com The Boc group can be removed under acidic conditions, while the Fmoc group is labile to basic conditions, a classic example of an orthogonal protection strategy. wikipedia.orgorganic-chemistry.orgtotal-synthesis.com This differential reactivity allows chemists to selectively unmask one amino group for coupling with the next amino acid while the other remains protected, thus preventing unwanted side reactions. organic-chemistry.org

Role in Non-Canonical Amino Acid Chemistry

The significance of Boc-L-2-Aminomethylphe(Fmoc) extends prominently into the specialized field of non-canonical amino acid (ncAA) chemistry. Non-canonical amino acids are amino acids that are not among the 20 proteinogenic amino acids and their incorporation into peptides and proteins can impart novel functions and properties. nih.govnih.gov Boc-L-2-Aminomethylphe(Fmoc) is a prime example of a building block used to introduce unnatural structures into peptide backbones. a2bchem.com

The unique structure of this compound, with its aminomethylphenyl side chain, allows for the creation of peptides with altered conformations and functionalities. The ability to selectively deprotect the two amino groups provides a gateway for further chemical modifications, such as the attachment of fluorescent labels, cross-linking agents, or other bioactive molecules. sigmaaldrich.com This versatility is instrumental in the development of peptidomimetics and other modified peptides with enhanced stability, bioavailability, or therapeutic efficacy. The synthesis of peptides containing such non-canonical residues is a burgeoning area of research with wide-ranging applications in drug discovery and materials science. nih.govjst.go.jp

Historical Development and Evolution of Dual Protecting Group Strategies

The utility of Boc-L-2-Aminomethylphe(Fmoc) is deeply rooted in the historical development of protecting group chemistry, a fundamental concept in multi-step organic synthesis. wikipedia.org The need to temporarily mask reactive functional groups to achieve chemoselectivity in subsequent reactions has been a long-standing challenge. organic-chemistry.orgwikipedia.org In the context of peptide synthesis, the pioneering work of R. Bruce Merrifield in the development of solid-phase peptide synthesis (SPPS) revolutionized the field and underscored the critical importance of effective protecting group strategies. nih.gov

Initially, the Boc/Benzyl (B1604629) (Bzl) protection scheme was widely used. iris-biotech.de However, this strategy suffered from the limitation that both protecting groups were acid-labile, making selective deprotection challenging. iris-biotech.deiris-biotech.de The introduction of the base-labile Fmoc group by Carpino and Han in the 1970s marked a significant advancement. total-synthesis.comrsc.org The combination of the acid-labile Boc group and the base-labile Fmoc group led to the development of a truly orthogonal protection strategy. total-synthesis.comiris-biotech.de This orthogonality, where one protecting group can be removed selectively in the presence of the other under distinct reaction conditions, provides a much higher degree of control during synthesis. organic-chemistry.orgiris-biotech.de

The evolution of these dual protecting group strategies has been pivotal for the synthesis of complex peptides, including those containing non-canonical amino acids like Boc-L-2-Aminomethylphe(Fmoc). The ability to employ two different, selectively removable protecting groups within the same molecule has empowered chemists to construct intricate molecular architectures with high precision, paving the way for advancements in various areas of chemical and biological research. sigmaaldrich.comnih.gov

Chemical and Physical Properties

PropertyValueSource
IUPAC Name (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid wuxiapptec.com
CAS Number 1217808-42-8 a2bchem.comwuxiapptec.com
Molecular Formula C30H32N2O6 a2bchem.coma2bchem.com
Molecular Weight 516.58 g/mol a2bchem.com
Alternative CAS Number 959573-16-1 a2bchem.comwuxiapptec.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H32N2O6 B2703974 Boc-L-2-Aminomethylphe(Fmoc) CAS No. 959573-16-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-10-4-5-11-20(19)17-31-28(35)37-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDGEKHRYXDFMC-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376135
Record name Boc-L-2-Aminomethylphe(Fmoc)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266999-24-0
Record name Boc-L-2-Aminomethylphe(Fmoc)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Boc L 2 Aminomethylphe Fmoc and Its Derivatives

Stereoselective Synthesis Approaches

Establishing the correct stereochemistry at the α-carbon is a critical step in the synthesis of the parent amino acid, L-2-aminomethylphenylalanine. Methodologies leveraging asymmetric alkylation with chiral auxiliaries and enantioselective catalysis are prominently employed to ensure high stereochemical fidelity.

Asymmetric Alkylation and Chiral Auxiliary Applications

Asymmetric alkylation of a glycine (B1666218) enolate equivalent is a classic and effective strategy for synthesizing α-amino acids. This approach often involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the reactant to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary can be removed and often recovered for reuse.

In a typical application, a Schiff base is formed between glycine (or a glycine ester) and a chiral auxiliary. Deprotonation of the α-carbon of the glycine moiety creates a chiral nucleophilic enolate, which is stabilized and sterically shielded by the auxiliary. Subsequent alkylation with a suitable electrophile, such as 2-(bromomethyl)benzonitrile, proceeds with high diastereoselectivity. The chiral auxiliary guides the approach of the electrophile to one face of the enolate.

Commonly used chiral auxiliaries include those derived from camphor, pseudoephedrine, or chiral amino alcohols. Metal complexes, particularly Ni(II) complexes of Schiff bases formed from glycine and a chiral ligand, are also highly effective. These complexes create a rigid, planar structure that enhances facial discrimination during the alkylation step. For instance, the alkylation of a Ni(II) complex of the Schiff base of glycine and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB) has been shown to yield high diastereomeric excess. After alkylation, acidic hydrolysis removes both the metal and the chiral auxiliary, liberating the desired L-amino acid precursor.

Chiral Auxiliary ApproachElectrophileTypical Diastereomeric Excess (d.e.)Typical YieldReference Concept
Evans Oxazolidinone2-(Bromomethyl)benzyl bromide>95%80-90%Asymmetric Alkylation
Schöllkopf Bis-Lactim Ether2-(Bromomethyl)benzyl bromide>98%75-85%Asymmetric Alkylation
Ni(II)-BPB Complex2-(Bromomethyl)benzonitrile>96%85-95%Chiral Auxiliary
Pseudoephedrine Glycinamide2-(Bromomethyl)benzyl bromide>97%80-90%Chiral Auxiliary

Enantioselective Catalysis in Precursor Synthesis

Enantioselective catalysis offers a more atom-economical approach to establishing the stereocenter of the L-2-aminomethylphenylalanine precursor, as it relies on a substoichiometric amount of a chiral catalyst to generate large quantities of the enantioenriched product.

One powerful method is the catalytic asymmetric hydrogenation of a prochiral enamine or dehydroamino acid precursor. A substrate such as (Z)-2-acetamido-3-(2-cyanophenyl)acrylic acid can be hydrogenated using a chiral transition-metal catalyst, typically based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands like BINAP or DuPhos. The chiral ligand environment coordinates to the metal center, forcing the hydrogenation to occur preferentially on one face of the double bond, thus setting the L-stereochemistry with high enantiomeric excess (ee).

Another emerging strategy is the nickel-catalyzed enantioconvergent cross-coupling of racemic α-halo esters with organozinc reagents. acs.org This method uses a chiral nickel catalyst to couple a racemic starting material with a nucleophile, producing a single enantiomer of the product in high yield and ee. acs.org For the synthesis of the L-2-aminomethylphenylalanine backbone, this could involve the coupling of a racemic α-bromo ester with a 2-(aminomethyl)phenylzinc reagent in the presence of a chiral nickel-ligand complex.

Biocatalysis, utilizing enzymes such as transaminases or amino acid dehydrogenases, provides a green and highly selective alternative. For example, a prochiral keto-acid precursor, 2-oxo-3-(2-aminomethylphenyl)propanoic acid, could be converted to L-2-aminomethylphenylalanine using an L-selective amino acid dehydrogenase with ammonia (B1221849) as the amine source and a regenerating NADH cofactor system. nih.gov

Catalytic MethodCatalyst/LigandSubstrate TypeTypical Enantiomeric Excess (ee)Reference Concept
Asymmetric HydrogenationRh-(S,S)-DuPhosDehydroamino acid>99%Enantioselective Catalysis
Asymmetric HydrogenationRu-(R)-BINAPDehydroamino acid>98%Enantioselective Catalysis
Ni-Catalyzed Cross-CouplingNiBr2/(S)-PyBOXRacemic α-bromo ester90-97%Enantioconvergent Coupling acs.org
Biocatalytic Reductive AminationL-Amino Acid Dehydrogenaseα-Keto acid>99%Biocatalysis nih.gov

Optimized Protecting Group Introduction

The parent compound, L-2-aminomethylphenylalanine, is a diamino acid containing both an α-amino group and a primary amino group on the phenyl side chain. To synthesize the target compound, Boc-L-2-Aminomethylphe(Fmoc), these two amino groups must be orthogonally protected. This requires carefully optimized strategies to regioselectively introduce the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups.

Regioselective Boc Protection Strategies

The selective mono-protection of a diamine is challenging because a reagent like di-tert-butyl dicarbonate (B1257347) (Boc₂O) can react with both amino groups, leading to a mixture of mono- and di-protected products. The α-amino group of an amino acid is generally less basic than a primary alkylamino group, but the difference may not be sufficient for high selectivity.

A highly effective "one-pot" strategy for achieving regioselective mono-Boc protection involves the temporary and selective deactivation of one amino group by protonation. scielo.org.mxresearchgate.netredalyc.org In this method, the diamino acid is treated with exactly one equivalent of a strong acid, such as hydrochloric acid (HCl). The more basic side-chain amino group is preferentially protonated to form an ammonium (B1175870) salt, rendering it unreactive to the electrophilic Boc₂O. The less basic α-amino group remains as a free base and can then react selectively with Boc₂O. The HCl can be generated in situ from reagents like trimethylsilyl (B98337) chloride (Me₃SiCl) or thionyl chloride (SOCl₂), which react with a methanol (B129727) solvent. scielo.org.mxredalyc.org This approach consistently yields the desired Nα-Boc protected product with high selectivity, minimizing the formation of the di-protected species.

Diamine SubstrateAcid Source (1 eq.)SolventYield of Mono-Boc ProductReference
1,2-CyclohexanediamineMe₃SiClMethanol66% scielo.org.mx
EthylenediamineHClaq. Methanol87% researchgate.net
1,4-DiaminobutaneHClaq. Methanol85% researchgate.net
1,2-DiphenylethanediamineMe₃SiClMethanol45% redalyc.org

Fmoc Introduction Techniques

Once the α-amino group is secured with the Boc group, the remaining free amino group on the side chain can be protected with the Fmoc group. The Fmoc group is base-labile, while the Boc group is acid-labile, making them an ideal orthogonal pair for peptide synthesis.

The introduction of the Fmoc group is typically achieved by reacting the Nα-Boc-L-2-aminomethylphenylalanine with an Fmoc-donating reagent under basic conditions. The most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu). wikipedia.org Fmoc-OSu is often preferred as it is more stable and the reaction conditions are easier to control, leading to fewer side reactions.

The reaction is generally performed in a biphasic solvent system, such as aqueous sodium bicarbonate or sodium carbonate and an organic solvent like dioxane or dimethylformamide (DMF). The inorganic base neutralizes the acid byproduct generated during the reaction, driving it to completion. The Nα-Boc-L-2-aminomethylphenylalanine is dissolved in the basic aqueous phase, and a solution of Fmoc-OSu in the organic solvent is added. The reaction proceeds smoothly at room temperature to yield the final desired product, Boc-L-2-Aminomethylphe(Fmoc).

Flow-Mediated Mono-Protection Techniques

Continuous flow chemistry has emerged as a powerful alternative to traditional batch processing for achieving selective mono-protection of diamines. acs.orgsigmaaldrich.com In a flow system, reagents are pumped through a tubular reactor where they mix and react. The precise control over stoichiometry, mixing, residence time, and temperature offered by flow reactors can significantly enhance the selectivity of the mono-protection reaction. sigmaaldrich.com

For mono-Boc protection, a solution of the diamine and a solution of Boc₂O are continuously pumped and combined at a T-junction just before entering the reactor. By using a substoichiometric amount of the protecting group precursor (e.g., 0.8 equivalents of Boc₂O), the formation of the di-protected byproduct can be minimized. sigmaaldrich.com The short residence time in the reactor ensures that the mono-protected product is quickly removed from the reaction zone before it has a chance to react again. This technique has been successfully applied to generate mono-Boc and mono-Fmoc protected diamines with higher yields and productivity compared to batch methods. acs.org The improved heat transfer in flow reactors also allows for reactions to be conducted at higher temperatures if needed, further increasing reaction rates.

Protection ReactionMethodReagent Equiv.Max. Yield (Mono-product)ProductivityReference Concept
Piperazine + Boc₂OBatch0.8~35%Low sigmaaldrich.com
Piperazine + Boc₂OFlow Chemistry0.845%High (g/hr) sigmaaldrich.com
1,6-Hexanediamine + Fmoc-OSuBatch1.060-70%Low acs.org
1,6-Hexanediamine + Fmoc-OSuFlow Chemistry1.088%3.6 g/hr acs.org

Derivatization and Functionalization Strategies

The strategic derivatization and functionalization of Boc-L-2-Aminomethylphe(Fmoc) are pivotal for expanding its applications in peptide chemistry and drug discovery. These modifications can enhance peptide stability, modulate biological activity, and introduce novel functionalities for conjugation or labeling.

Side-Chain Modifications for Enhanced Utility

The aminomethyl group on the phenylalanine side-chain of Boc-L-2-Aminomethylphe(Fmoc) offers a versatile handle for a variety of chemical modifications. These modifications can be strategically employed to enhance the utility of the resulting peptides. Research in this area has explored several avenues to functionalize this side-chain, leading to peptides with improved pharmacological properties. chemimpex.com

One common strategy involves the acylation of the aminomethyl group with various carboxylic acids to introduce new functional moieties. This can be used to attach reporter groups, such as fluorophores or biotin, for use in diagnostic assays or to study peptide localization and trafficking. Furthermore, the attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, can improve the pharmacokinetic profile of peptide-based therapeutics by increasing their solubility and in vivo half-life.

Another approach to side-chain modification is the alkylation of the aminomethyl group. This can be used to introduce bulky substituents that can enforce specific peptide conformations, which may be crucial for receptor binding and biological activity. Additionally, the aminomethyl group can serve as a point of attachment for the construction of more complex molecular architectures, such as branched or cyclic peptides, which often exhibit enhanced stability and bioactivity compared to their linear counterparts.

Recent advancements in bioconjugation chemistry have also opened up new possibilities for the site-selective modification of phenylalanine residues. nih.govchemrxiv.org Photoredox catalysis, for instance, has emerged as a powerful tool for the direct functionalization of the phenylalanine aromatic ring under mild conditions. nih.govchemrxiv.org While not directly targeting the aminomethyl group, these methods highlight the ongoing efforts to develop novel strategies for modifying phenylalanine-containing peptides to enhance their therapeutic potential. nih.gov

The following table summarizes various potential side-chain modifications of the aminomethyl group and their intended outcomes:

Modification TypeReagent/MethodPotential Outcome
AcylationActivated Carboxylic AcidsAttachment of labels, drugs, or solubility enhancers
PEGylationActivated PEGImproved pharmacokinetics and reduced immunogenicity
AlkylationAlkyl HalidesIntroduction of conformational constraints
BioconjugationClick Chemistry ReagentsSite-specific labeling and conjugation

These side-chain modifications underscore the versatility of Boc-L-2-Aminomethylphe(Fmoc) as a building block for creating peptides with tailored properties for a wide range of applications in research and medicine.

Precursor Synthesis for Aza-Amino Acid Analogs

Aza-amino acid analogs, where the α-carbon is replaced by a nitrogen atom, are of significant interest in medicinal chemistry due to their ability to act as peptide mimetics with altered conformational preferences and improved resistance to enzymatic degradation. nih.govacs.orgresearchgate.net The synthesis of precursors for aza-amino acid analogs often involves the use of protected hydrazine (B178648) derivatives. researchgate.net

The synthesis of aza-phenylalanine precursors, for example, can be achieved through the alkylation of N-protected hydrazines. researchgate.net This general strategy can be adapted for the synthesis of aza-amino acid analogs derived from functionalized phenylalanine derivatives. While direct synthesis from Boc-L-2-Aminomethylphe(Fmoc) is not explicitly detailed in the reviewed literature, the principles of aza-peptide precursor synthesis can be applied.

A general synthetic route to aza-amino acid precursors involves the reaction of a mono-protected hydrazine with a suitable electrophile. For the synthesis of an aza-analog corresponding to 2-aminomethylphenylalanine, a key intermediate would be a protected hydrazine that can be alkylated with a reagent containing the 2-aminomethylphenyl moiety.

The following table outlines a generalized reaction scheme for the synthesis of aza-amino acid precursors via hydrazine alkylation:

StepReactant 1Reactant 2Product
1Mono-protected HydrazineElectrophilic PrecursorN-protected Aza-amino acid precursor

The development of robust synthetic methods for aza-amino acid precursors is crucial for expanding the toolbox of medicinal chemists. nih.gov The incorporation of these building blocks into peptides can lead to novel therapeutics with enhanced stability and biological activity. acs.orgresearchgate.net Further research into the synthesis of aza-amino acid analogs derived from functionalized phenylalanine derivatives like Boc-L-2-Aminomethylphe(Fmoc) could yield valuable new tools for drug discovery.

Principles of Orthogonal Protecting Group Chemistry in Peptide Synthesis

Strategic Utilization of Boc and Fmoc Orthogonality

The core of orthogonal strategy in peptide synthesis lies in the differential lability of the protecting groups to specific chemical conditions. biosynth.com The Boc and Fmoc strategies are truly orthogonal because the Fmoc group is removed by a base, while the side-chain protecting groups (often tert-butyl based) are cleaved by an acid. biosynth.comaltabioscience.com This allows for the sequential and controlled deprotection of the α-amino group for chain elongation without affecting the permanent protecting groups on the reactive side chains of the amino acids. biosynth.comaltabioscience.com

The distinct chemical nature of Boc and Fmoc protecting groups dictates their different cleavage conditions and underlying reaction mechanisms.

The Boc group is an acid-labile protecting group. americanpeptidesociety.org It is typically removed using a moderately strong acid, such as trifluoroacetic acid (TFA), often in a solution of dichloromethane (B109758) (DCM). americanpeptidesociety.orgpeptide.compeptide.com The mechanism of Boc deprotection involves the formation of a stable tert-butyl cation, which is then scavenged to prevent side reactions with nucleophilic residues like Tryptophan, Cysteine, or Methionine. peptide.comorganic-chemistry.org

On the other hand, the Fmoc group is base-labile. americanpeptidesociety.org Its removal is achieved using a weak amine base, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). americanpeptidesociety.orgpeptide.com The cleavage mechanism proceeds via an E1cB (elimination unimolecular conjugate base) pathway. thieme-connect.de The base abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a stabilized fluorenyl anion and subsequent release of the free amine and dibenzofulvene. thieme-connect.detotal-synthesis.com This dibenzofulvene byproduct is then scavenged by the secondary amine used for deprotection to prevent its reaction with the newly liberated N-terminal amine. peptide.com

A summary of the cleavage conditions is presented in the table below:

Protecting GroupReagent for CleavageSolventMechanism
Boc Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Acidolysis
Fmoc PiperidineDimethylformamide (DMF)β-elimination (E1cB)

The orthogonality of Boc and Fmoc protecting groups enables a stepwise and controlled elongation of the peptide chain in SPPS. biosynth.com In a typical Fmoc-based SPPS cycle, the N-terminal Fmoc group of the resin-bound amino acid is removed with a piperidine solution. peptide.com After washing away the excess reagents and byproducts, the next Fmoc-protected amino acid is coupled to the newly deprotected amine. biosynth.com This cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled. biosynth.com The acid-labile side-chain protecting groups remain unaffected during these base-mediated Fmoc removal steps. altabioscience.com

Conversely, in Boc-based SPPS, the N-terminal Boc group is removed with TFA at each cycle. peptide.com The side-chain protecting groups, which are also acid-labile but require much stronger acids like hydrofluoric acid (HF) for cleavage, remain intact during the repetitive mild acid treatments. peptide.compeptide.com This quasi-orthogonality allows for the selective removal of the Boc group. biosynth.com

Comparative Analysis of Boc- and Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Both Boc- and Fmoc-based SPPS are powerful techniques for the chemical synthesis of peptides, each with its own set of advantages and limitations that make them suitable for different applications. americanpeptidesociety.orgpeptide.com

The choice between Boc and Fmoc strategies often depends on the specific characteristics of the peptide to be synthesized, such as its length, sequence, and the presence of post-translational modifications.

Fmoc-SPPS is generally the preferred method for the synthesis of most peptides due to its milder reaction conditions. americanpeptidesociety.orgaltabioscience.com The use of a weak base for deprotection is compatible with a wider range of sensitive functional groups and allows for the synthesis of peptides with post-translational modifications like glycosylation and phosphorylation, which are often unstable under the harsh acidic conditions of Boc-SPPS. altabioscience.comnih.gov The automation of Fmoc-SPPS is also more straightforward as it avoids the use of the highly corrosive and hazardous HF. nih.goviris-biotech.de However, Fmoc chemistry can be challenging for the synthesis of "difficult sequences," particularly hydrophobic peptides that are prone to aggregation. altabioscience.compeptide.com The basic conditions used for Fmoc removal can also lead to side reactions like diketopiperazine formation, especially at the dipeptide stage. peptide.com

Boc-SPPS , while being the older methodology, still holds advantages for certain applications. It is often favored for the synthesis of long or complex peptides that are prone to aggregation. peptide.compeptide.com The acidic deprotection step protonates the N-terminus, which can help to disrupt intermolecular hydrogen bonding and improve solubility. peptide.com However, the repeated use of TFA for Boc removal can lead to the gradual loss of acid-labile side-chain protecting groups. altabioscience.comnih.gov The final cleavage step in Boc-SPPS requires strong, hazardous acids like HF, which necessitates specialized equipment. altabioscience.compeptide.com

A comparative overview is provided in the table below:

FeatureBoc-Based SPPSFmoc-Based SPPS
α-Amino Protection Acid-labile (TFA)Base-labile (Piperidine)
Side-Chain Protection Acid-labile (strong acid, e.g., HF)Acid-labile (TFA)
Orthogonality Quasi-orthogonalTruly orthogonal
Cleavage Conditions Harsh (HF)Mild (TFA)
Advantages Better for hydrophobic/aggregating sequences. peptide.comMilder conditions, compatible with sensitive modifications, easier automation. altabioscience.comnih.gov
Limitations Harsh final cleavage, potential for side-chain deprotection during synthesis. altabioscience.comPotential for aggregation, base-catalyzed side reactions. peptide.compeptide.com

The chemical environment of each SPPS strategy can influence the efficiency of peptide chain elongation and the integrity of the final product. In Fmoc-SPPS , the neutral or basic conditions can sometimes lead to aggregation of the growing peptide chain, which can hinder the accessibility of reagents to the reaction site, resulting in incomplete coupling and deprotection steps. peptide.com This can lead to the formation of deletion sequences. iris-biotech.de

In Boc-SPPS , the acidic conditions keep the peptide chain protonated, which can reduce aggregation by electrostatic repulsion. peptide.com This can lead to more efficient coupling reactions and higher purity of the crude peptide for difficult sequences. peptide.com However, the repetitive acid treatment in Boc-SPPS can cause premature cleavage of some side-chain protecting groups, potentially leading to side reactions and a less pure final product. altabioscience.com

Mitigation of Side Reactions During Deprotection

Deprotection steps in both Boc and Fmoc SPPS can generate reactive intermediates that may lead to undesirable side reactions, compromising the purity and yield of the target peptide. peptide.comsigmaaldrich.com

In Boc-SPPS , the primary concern during deprotection is the generation of carbocations from the Boc group and other tert-butyl-based side-chain protecting groups. peptide.com These electrophilic species can alkylate nucleophilic amino acid residues such as methionine, tryptophan, and tyrosine. peptide.comresearchgate.net To prevent these side reactions, "scavengers" are added to the cleavage cocktail. organic-chemistry.orgresearchgate.net Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), which effectively trap the reactive carbocations. sigmaaldrich.com

In Fmoc-SPPS , a key side reaction during deprotection is the potential for the dibenzofulvene byproduct to react with the newly liberated N-terminal amine. nih.gov The use of a secondary amine like piperidine for Fmoc removal serves a dual purpose: it acts as the base for deprotection and as a scavenger for the dibenzofulvene. peptide.com Another potential side reaction in Fmoc chemistry is aspartimide formation, particularly in sequences containing aspartic acid. This can be minimized by adding agents like 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution. peptide.com For tryptophan-containing peptides, the use of a Boc protecting group on the indole (B1671886) nitrogen of tryptophan, Fmoc-Trp(Boc)-OH, is recommended to prevent modification of the tryptophan side chain during the final TFA cleavage. sigmaaldrich.com

Prevention of Rearrangements and Alkylation

During the repetitive cycles of peptide synthesis, reactive amino acid side chains must be masked to prevent undesirable reactions that would otherwise compromise the structure of the final peptide. nih.govbiosynth.com The protection of side-chain functional groups is therefore not optional but essential.

A primary concern is the prevention of unwanted acylation or alkylation at nucleophilic side chains (e.g., the amino group in Lysine or Ornithine). In the case of Boc-L-2-Aminomethylphe(Fmoc), the Fmoc group on the side-chain aminomethyl moiety effectively prevents that nitrogen from reacting during the coupling of the next amino acid to the α-amino group. Another significant side reaction is the alkylation of the tryptophan indole ring by carbocations generated during the cleavage of other protecting groups. This is effectively suppressed by using a derivative where the indole nitrogen is itself protected, such as Fmoc-Trp(Boc)-OH in Fmoc-based synthesis. peptide.com

Peptide chain rearrangements are also a significant issue. A classic example is the formation of aspartimide from aspartic acid residues. This occurs when the backbone nitrogen attacks the side-chain ester, forming a five-membered cyclic imide. This structure can then reopen to yield not only the desired α-aspartyl peptide but also the β-aspartyl isomer, which is difficult to separate. peptide.com Strategies to mitigate this include:

Adding 1-hydroxybenzotriazole (HOBt) to the basic deprotection solution. peptide.com

In Boc-based synthesis, using the bulkier cyclohexyl (cHex) ester for the Asp side chain instead of the benzyl (B1604629) ester significantly reduces aspartimide formation. peptide.com

Incorporating a backbone-protecting group, such as 2-hydroxy-4-methoxybenzyl (Hmb), on the nitrogen of the amino acid preceding the aspartic acid residue, which sterically hinders the initial cyclization reaction. peptide.com

Addressing Aggregation and Racemization Concerns

Beyond chemical rearrangements, two physical and stereochemical challenges that frequently arise during SPPS are peptide aggregation and amino acid racemization.

Aggregation occurs when growing peptide chains, still attached to the solid support, self-associate through intermolecular hydrogen bonds. peptide.com This can render the N-terminus inaccessible, leading to incomplete deprotection and coupling reactions, thereby truncating the synthesis. Hydrophobic sequences are particularly prone to aggregation. peptide.com Several techniques are employed to disrupt this process:

Table 2: Strategies to Mitigate Peptide Aggregation During SPPS
StrategyDescriptionReference
Solvent ModificationSwitching to solvents like N-methylpyrrolidone (NMP) or adding chaotropic salts (e.g., LiCl, KSCN) to disrupt hydrogen bonding. peptide.comsigmaaldrich.com
Elevated Temperature / SonicationIncreasing the kinetic energy of the system to break up aggregates. Microwave irradiation is a modern, efficient method for this. peptide.com
Backbone ProtectionIncorporating backbone-protecting groups like Hmb or Dmb every 6-7 residues, which physically prevents the peptide chains from getting close enough to form hydrogen bonds. peptide.comsigmaaldrich.com
PseudoprolinesUsing dipeptide building blocks derived from Serine or Threonine that introduce a "kink" into the peptide backbone, disrupting the formation of secondary structures that lead to aggregation. peptide.com

Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, converting the L-isomer to a D-isomer. This is a critical issue as it can lead to diastereomeric impurities that are difficult to remove and can drastically alter the biological activity of the final peptide. nih.gov Racemization primarily occurs during the activation step of the coupling reaction via the formation of a planar oxazolone (B7731731) intermediate. peptide.com Cysteine and Histidine are known to be particularly susceptible to this side reaction. peptide.comresearchgate.net The extent of racemization is highly dependent on the coupling method and the protecting groups used.

Table 3: Factors and Mitigation Strategies for Racemization in SPPS
FactorEffect on RacemizationMitigation StrategyReference
Coupling ReagentsActivation of the amino acid can lead to racemization. The choice of reagent is critical.Adding agents like HOBt, 6-Cl-HOBt, or HOAt suppresses racemization by minimizing the lifetime of the racemization-prone activated intermediate. peptide.com
BaseTertiary amines used during coupling can promote racemization.Using a weaker base, such as 2,4,6-trimethylpyridine (B116444) (collidine) instead of DIEA, can reduce racemization, especially for sensitive residues like Cysteine. researchgate.netnih.gov
Side-Chain Protection (for Cys)The standard Trityl (Trt) group on Cysteine can still allow for significant racemization.Using alternative acid-labile S-protecting groups like 4,4'-dimethoxydiphenylmethyl (Ddm) or 4-methoxybenzyloxymethyl (MBom) has been shown to suppress Cysteine racemization to acceptable levels (<1.0%). nih.gov
Nα-Protecting GroupThe nature of the Nα-protecting group influences the propensity for racemization.Novel thiol-labile protecting groups like DNPBS have been shown to greatly suppress the main side reactions, including racemization, compared to the standard Fmoc group. nih.gov

Applications in the Construction of Complex Peptide and Peptidomimetic Structures

Synthesis of Branched and Cyclic Peptides

The primary application of Boc-L-2-Aminomethylphe(Fmoc) is in the generation of branched peptide systems. During solid-phase peptide synthesis (SPPS), the main peptide backbone can be elongated from the α-amino group after selective removal of the Boc group using an acid like trifluoroacetic acid (TFA). americanpeptidesociety.org Concurrently, the Fmoc-protected side chain remains intact. At a desired step in the synthesis, the Fmoc group can be selectively cleaved using a base, typically piperidine (B6355638) in DMF, exposing the side-chain amino group. nih.gov This newly freed amine can then serve as an initiation point for the synthesis of a second, distinct peptide chain, creating a branched structure from the phenylalanine residue.

This branching capability is also instrumental in the synthesis of cyclic peptides. nih.gov Cyclization is a key strategy to enhance metabolic stability, receptor binding affinity, and bioavailability of peptides. mdpi.com Using this building block, a linear peptide can be assembled on a solid support, and a branch can be introduced from the side chain. Subsequently, the terminus of the branch can be covalently linked to the N-terminus, C-terminus, or another side chain of the main peptide, a process known as macrolactamization, to form a cyclic structure. mdpi.comresearchgate.net The orthogonal nature of the protecting groups is essential for directing which parts of the molecule react during the cyclization step. google.com

Table 1: Orthogonal Deprotection Conditions for Boc-L-2-Aminomethylphe(Fmoc)

Protecting Group Position Chemical Reagent for Removal Stability
Boc α-Amino Mild Acid (e.g., Trifluoroacetic Acid, TFA) Stable to basic conditions
Fmoc Side-Chain Amino Mild Base (e.g., 20% Piperidine in DMF) Stable to acidic conditions

Incorporation into Constrained Peptide Scaffolds

Peptides in their native state are often highly flexible, which can be detrimental to their biological activity and stability. Introducing conformational constraints can lock a peptide into its bioactive conformation, leading to improved target affinity, selectivity, and resistance to enzymatic degradation. iris-biotech.de Boc-L-2-Aminomethylphe(Fmoc) is a valuable tool for creating such constrained scaffolds.

Table 2: Research Findings on Conformational Constraint and Peptide Properties

Property Unconstrained Linear Peptide Constrained Cyclic/Stapled Peptide Rationale for Improvement
Receptor Binding Affinity (Kd) Higher (weaker binding) Lower (stronger binding) Pre-organization of the peptide into its bioactive conformation reduces the entropic penalty upon binding.
Proteolytic Stability (t1/2) Low High The rigid structure prevents the peptide from fitting into the active site of proteolytic enzymes.
Cell Permeability Low Can be Improved Conformational constraints can mask polar amide bonds and favor conformations that are more amenable to membrane crossing.

Design of Beta-Peptide Foldamers

Foldamers are non-natural oligomers that mimic the ability of proteins to adopt well-defined, folded secondary structures, such as helices and sheets. nih.gov Beta-peptides, which are constructed from β-amino acid building blocks, are a prominent class of foldamers known for forming stable helical structures that are resistant to proteolysis. nih.gov

While Boc-L-2-Aminomethylphe(Fmoc) is an α-amino acid derivative, its unique structure allows for its use in the design of novel hybrid foldamers. The aminomethyl group on the phenyl side chain effectively acts as a linker. A peptide chain extended from this side-chain amine would have a different backbone spacing and geometry compared to the main α-peptide chain. This allows for the creation of mixed α/β-peptide structures where the branching point initiated by this compound introduces a turn or a new structural motif. researchgate.net The ability to use constrained cyclic building blocks is crucial for controlling the torsional angles of the backbone and promoting specific folding patterns in both β- and α/β-peptide foldamers. nih.gov

Development of Non-Ribosomal Peptides and Their Analogs

Nature produces a vast array of complex peptides through non-ribosomal peptide synthetase (NRPS) machinery. uzh.ch These non-ribosomal peptides (NRPs) often possess cyclic, branched, and otherwise heavily modified structures, and they include many important therapeutic agents. A key feature of NRP synthesis is the incorporation of non-proteinogenic amino acids. uzh.ch

The chemical synthesis of analogs of these complex natural products is a major focus of medicinal chemistry. Boc-L-2-Aminomethylphe(Fmoc) serves as a synthetic tool that allows chemists to mimic the structural complexity found in NRPs. Using this building block, it is possible to synthetically construct branched and cyclic peptide backbones that are characteristic of many NRPs but are inaccessible through standard ribosomal protein synthesis. This enables the creation of novel peptide libraries with enhanced structural diversity for screening and drug discovery efforts.

Contribution to Peptide-Based Drug Discovery Scaffolds (Non-Clinical Focus)

The development of peptides into viable drug candidates often requires significant chemical modification to overcome inherent limitations such as poor stability and low oral bioavailability. The structural motifs enabled by Boc-L-2-Aminomethylphe(Fmoc)—namely branching and conformational constraint—are central strategies in non-clinical drug discovery to create robust peptide scaffolds. mdpi.com Orthogonal protecting groups are fundamental to these advanced synthetic strategies, allowing for site-specific modifications like cyclization or the attachment of other molecules. peptide.com

Ligand Design for G-Protein Coupled Receptors

G-protein coupled receptors (GPCRs) are a major class of drug targets, and many are modulated by endogenous peptide ligands. nih.gov The therapeutic potential of targeting GPCRs with peptide-based drugs is immense, but achieving high affinity and selectivity for a specific receptor subtype is a significant challenge. nih.govbiorxiv.org

The activity of a peptide ligand is highly dependent on the three-dimensional conformation it adopts when binding to its receptor. nih.gov By using Boc-L-2-Aminomethylphe(Fmoc) to create conformationally constrained cyclic peptides, researchers can design ligands that are pre-organized into the optimal shape for receptor binding. frontiersin.org This often leads to a substantial increase in potency and selectivity. Furthermore, the branching capability can be exploited to create bivalent or bitopic ligands. In such a design, two distinct peptide pharmacophores—one on the main chain and one on the side chain—can be synthesized to simultaneously engage two different binding sites on a single receptor or to bridge two receptors in a dimer complex, a strategy that can lead to unique pharmacological profiles. researchgate.net

Exploration of Intracellular Delivery Vectors

A major hurdle for many potential drugs is their inability to cross the cell membrane to reach intracellular targets. Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and are often used as vectors to deliver therapeutic cargo into cells. ldbiopharma.com Many effective CPPs are rich in cationic amino acids, such as arginine and lysine, as the positive charges facilitate interaction with the negatively charged cell membrane. mdpi.com

The efficacy of CPPs can often be enhanced by increasing the local density of positive charges. Boc-L-2-Aminomethylphe(Fmoc) provides an ideal scaffold for this purpose. By using it as a branching point, multiple cationic peptide chains (e.g., poly-arginine sequences) can be attached to a single core molecule. nih.gov This multivalent display of cationic groups can lead to more efficient membrane interaction and internalization compared to a simple linear peptide, thereby creating more effective intracellular delivery vectors. mdpi.com

Table 3: Comparison of Hypothetical Linear vs. Branched Intracellular Delivery Vectors

Vector Type Structure Key Feature Potential Advantage
Linear CPP A single chain of amino acids (e.g., Arg-Arg-Arg-Arg-Arg-Arg) Simple, linear sequence of cationic residues. Easy to synthesize.
Branched CPP A central scaffold (using Boc-L-2-Aminomethylphe(Fmoc)) with multiple cationic chains attached. High density of positive charges in a compact structure. Enhanced cell membrane interaction and potentially higher rates of intracellular uptake.

Integration of Boc-L-2-Aminomethylphe(Fmoc) in Biomaterials and Hydrogelator Systems Research Remains a Niche Area with Limited Publicly Available Data

The fluorenylmethyloxycarbonyl (Fmoc) protecting group is well-known for its ability to induce self-assembly in peptides through π-π stacking interactions, leading to the formation of nanofibrous structures that can entrap water to form hydrogels. These hydrogels are of significant interest in the biomedical field due to their biocompatibility and tunable mechanical properties. Similarly, the tert-butyloxycarbonyl (Boc) protecting group is a staple in solid-phase peptide synthesis (SPPS), a common method for constructing the peptide backbones used in these biomaterials.

However, the unique structural features of Boc-L-2-Aminomethylphe(Fmoc), which combine both a Boc and an Fmoc group on a non-proteinogenic amino acid, suggest its potential utility in creating complex, well-defined peptidomimetic structures. The aminomethylphenylalanine core provides a rigid scaffold that could influence the self-assembly behavior and subsequent properties of any resulting biomaterial.

Despite this theoretical potential, a comprehensive search of scientific databases and patent literature did not yield specific examples or detailed research findings on the incorporation of Boc-L-2-Aminomethylphe(Fmoc) into biomaterials or hydrogelator systems. Consequently, data tables and detailed research findings on its specific role and the properties of materials derived from it cannot be provided at this time. The scientific community's exploration of this particular compound for these applications appears to be either in its nascent stages or not publicly documented. Further research is needed to elucidate the potential benefits and applications of incorporating Boc-L-2-Aminomethylphe(Fmoc) into the design and fabrication of advanced biomaterials.

Mechanistic Studies and Reaction Optimization in Boc L 2 Aminomethylphe Fmoc Chemistry

Kinetic and Thermodynamic Aspects of Protection/Deprotection

The Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups are staples in solid-phase peptide synthesis (SPPS), chosen for their orthogonal deprotection chemistries. iris-biotech.de The Boc group is labile to acid, while the Fmoc group is removed under basic conditions. slideshare.net

Boc Group Protection and Deprotection:

The protection of the N-terminal amine with a Boc group is a thermodynamically driven process, typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) under basic conditions. The reaction is generally favorable due to the formation of stable products.

Fmoc Group Protection and Deprotection:

The Fmoc group, protecting the side-chain amine of the 2-aminomethylphenylalanine moiety, is removed by a base-catalyzed β-elimination (E1cB) mechanism. luxembourg-bio.com This reaction is typically carried out using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.net The deprotection rate is dependent on the basicity of the amine used and the solvent polarity. The reaction proceeds through the abstraction of the acidic proton at the C9 position of the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate, which is then trapped by the amine base. luxembourg-bio.com

Kinetic studies on the Fmoc deprotection of sterically hindered amino acids suggest that the rate can be significantly slower compared to simpler amino acids. For instance, the deprotection of Fmoc-L-Arginine(Pbf)-OH, which has a bulky side chain protecting group, is slower than that of Fmoc-L-Leucine-OH. nih.gov Given the steric bulk of the 2-aminomethylphenylalanine core in Boc-L-2-Aminomethylphe(Fmoc), it is anticipated that the kinetics of both Boc and Fmoc deprotection would be influenced by steric factors, potentially requiring longer reaction times or stronger deprotection reagents for complete removal.

Table 1: General Kinetic Parameters for Fmoc Deprotection of Representative Amino Acids

Amino Acid DerivativeDeprotection ReagentSolventHalf-life (t½)Reference
Fmoc-L-Leucine-OH20% PiperidineDMFApprox. 6 sec nih.gov
Fmoc-L-Arginine(Pbf)-OH20% PiperidineDMFSlower than Leucine nih.gov

This table presents representative data for common amino acids to illustrate the concept, as specific data for Boc-L-2-Aminomethylphe(Fmoc) is not available.

Influence of Steric Hindrance on Coupling Efficiencies

The structure of Boc-L-2-Aminomethylphe(Fmoc) presents significant steric challenges to peptide bond formation. The presence of the bulky Boc-protected N-terminus and the Fmoc-protected aminomethyl group on the phenyl ring can hinder the approach of the activated carboxyl group of the incoming amino acid and the nucleophilic attack by the deprotected N-terminal amine of the growing peptide chain.

This steric hindrance can lead to lower coupling yields and slower reaction rates. researchgate.netnih.gov Studies on other sterically hindered amino acids, such as N-methylated amino acids or those with bulky side chains, have demonstrated that standard coupling conditions are often insufficient to achieve complete reaction. bachem.com For instance, the coupling efficiency of sterically demanding amino acids is often poor when using standard carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) alone. researchgate.net

To overcome the challenges posed by steric hindrance, more potent activating reagents are often required. The use of uronium or phosphonium (B103445) salt-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), can significantly improve coupling efficiencies for hindered amino acids. sigmaaldrich.com These reagents form highly reactive activated esters that can overcome the steric barrier to acylation. sigmaaldrich.com

Microwave-assisted peptide synthesis has also emerged as a valuable technique for improving coupling yields with sterically hindered amino acids, as the increased temperature can accelerate the reaction rate. sioc-journal.cn

Table 2: Coupling Efficiency of a Sterically Hindered Amino Acid with Different Coupling Reagents

Coupling ReagentAdditiveSolventCoupling Yield
DICHOBtDMFLow to Moderate
HBTUHOBt/DIPEADMFHigh
HATUHOAt/DIPEADMFVery High
PyBOPDIPEADMFHigh

This table provides a qualitative comparison based on general findings for sterically hindered amino acids, as specific data for Boc-L-2-Aminomethylphe(Fmoc) is not available.

Role of Solvent Systems and Additives in Reaction Control

The choice of solvent and the use of additives are critical for controlling reaction kinetics, solubility, and minimizing side reactions during the incorporation of Boc-L-2-Aminomethylphe(Fmoc) into a peptide sequence.

Solvent Systems:

The solvent plays a crucial role in solvating the reactants and the growing peptide chain, as well as influencing the conformation of the peptide-resin matrix. N,N-dimethylformamide (DMF) is the most commonly used solvent in SPPS due to its excellent solvating properties for both protected amino acids and the peptide-resin. researchgate.net However, for particularly difficult or aggregation-prone sequences, alternative solvents or solvent mixtures may be beneficial. For instance, N-methyl-2-pyrrolidone (NMP) can sometimes be a superior solvent for improving solubility and disrupting secondary structures that may hinder coupling. rsc.org The use of greener solvent alternatives is also an area of active research.

Additives:

Additives are frequently used in conjunction with coupling reagents to enhance reaction rates and suppress side reactions, most notably racemization. For couplings involving Boc-L-2-Aminomethylphe(Fmoc), the use of additives is highly recommended.

Commonly used additives include:

1-Hydroxybenzotriazole (B26582) (HOBt): HOBt reacts with the activated amino acid to form an active ester, which is less prone to side reactions and racemization than the initial activated species.

1-Hydroxy-7-azabenzotriazole (HOAt): HOAt is a more reactive analogue of HOBt and is particularly effective in difficult couplings, including those involving sterically hindered amino acids. acs.org

Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): Oxyma Pure is another highly effective additive that can be used in place of HOBt or HOAt and is known to suppress racemization. researchgate.net

The choice of base is also critical. A sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is typically used to activate the coupling reagents without causing premature deprotection of the Fmoc group. bachem.com

Machine Learning Approaches for Synthesis Optimization

The complexity of peptide synthesis, especially with non-standard amino acids like Boc-L-2-Aminomethylphe(Fmoc), makes it an ideal area for the application of machine learning (ML). ML models can be trained on large datasets of peptide synthesis outcomes to predict the success of a given reaction and to optimize synthesis parameters.

While specific ML models for Boc-L-2-Aminomethylphe(Fmoc) have not been reported, the general principles are applicable. These models can take into account various parameters, including the amino acid sequence, the properties of the amino acids (e.g., steric bulk, hydrophobicity), the choice of coupling reagents, solvents, additives, and reaction conditions (e.g., temperature, time).

By analyzing these inputs, ML algorithms can predict key outcomes such as:

Coupling efficiency: Predicting the likelihood of a successful coupling reaction for a given set of conditions.

Side reaction propensity: Identifying conditions that are likely to lead to unwanted side reactions like racemization or the formation of deletion sequences.

Optimal reaction conditions: Recommending the best combination of reagents, solvents, and other parameters to maximize the yield and purity of the desired peptide.

For a sterically hindered and structurally complex amino acid like Boc-L-2-Aminomethylphe(Fmoc), an ML-driven approach could be particularly valuable in navigating the vast experimental space to identify optimal synthesis protocols more efficiently than through traditional trial-and-error methods.

Analytical Characterization and Quality Control of Synthesized Products

Chromatographic Methodologies for Purity Assessment (e.g., HPLC, RP-HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) modality, is the cornerstone for assessing the purity of protected amino acids such as Boc-L-2-Aminomethylphe(Fmoc). who.intresearchgate.net This technique separates the target compound from impurities that may have arisen during synthesis, such as by-products from incomplete reactions or the presence of free amino acids. sigmaaldrich.com

In RP-HPLC, the separation is typically achieved using a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase. nih.gov A gradient elution is commonly employed, where the concentration of an organic solvent like acetonitrile (B52724) in the aqueous mobile phase is gradually increased. nih.gov This allows for the effective separation of compounds with varying polarities. The Fmoc group's inherent UV absorbance provides a strong chromophore, enabling sensitive detection, commonly at wavelengths around 220 nm or 254 nm. nih.govnih.gov The purity is determined by integrating the area of the main peak in the resulting chromatogram and comparing it to the total area of all detected peaks. ajpamc.com For reliable and reproducible results, highly optimized HPLC methods are necessary to ensure that all amino-acid-related impurities are clearly separated from the main product peak. sigmaaldrich.com

ParameterTypical ConditionPurpose
ColumnReversed-Phase C18 (e.g., XBridge BEH, 3.5 µm)Separates compounds based on hydrophobicity. nih.gov
Mobile PhaseA: Water with 0.045% TFA B: Acetonitrile (ACN) with 0.036% TFAElutes compounds from the column. TFA is an ion-pairing agent that improves peak shape. nih.gov
GradientGradient of Acetonitrile (e.g., 50% to 100% ACN over 8 minutes)Ensures elution of both more polar and highly nonpolar impurities. nih.gov
Flow Rate1.0 mL/minMaintains consistent retention times and separation. nih.gov
DetectionUV at 220 nm or 254 nmQuantifies the compound based on the UV absorbance of the Fmoc group. nih.govnih.gov

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the molecular structure of the synthesized product, ensuring that the correct compound has been formed. nih.govlibretexts.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H-NMR spectra reveal the number of different types of protons, their chemical environment, and their proximity to other protons. Characteristic signals would be expected for the protons of the tert-butoxycarbonyl (Boc) group (a singlet around 1.4 ppm), the aromatic protons of the phenylalanine and fluorenyl (Fmoc) moieties (in the 7-8 ppm region), and the various methylene (B1212753) and methine protons of the amino acid backbone. youtube.comresearchgate.net

¹³C-NMR provides information on the carbon skeleton of the molecule. researchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. libretexts.org Electrospray Ionization (ESI) is a soft ionization technique commonly used for protected amino acids.

Tandem mass spectrometry (MS/MS) involves fragmenting the molecular ion to yield characteristic daughter ions. For Boc-L-2-Aminomethylphe(Fmoc), predictable fragmentation would include the loss of the Boc group or parts of it (e.g., isobutylene), providing further structural confirmation. nih.govnih.gov

TechniqueInformation ObtainedExpected Data for Boc-L-2-Aminomethylphe(Fmoc)
¹H-NMRProton environment, connectivity, and count. youtube.comSinglet for Boc group (~1.4 ppm), complex multiplets for aromatic rings (7.3-7.8 ppm), signals for backbone and aminomethyl protons. youtube.com
¹³C-NMRCarbon skeleton structure. researchgate.netDistinct signals for carbonyls (C=O), aromatic carbons, and aliphatic carbons of the Boc and amino acid structure.
ESI-MSMolecular weight confirmation. nih.govMolecular ion peak, e.g., [M+Na]⁺ at m/z 539.6.
MS/MSStructural fragment confirmation. nih.govnih.govCharacteristic loss of the Boc group ([M+Na-C₄H₈]⁺) or the entire tert-butoxycarbonyl group. nih.gov

Enantiomeric Purity Determination Methods

For chiral compounds used in applications like peptide synthesis, confirming the enantiomeric purity is critical to avoid the formation of undesired diastereomers in the final product. rsc.org The L-configuration of the amino acid must be preserved throughout the synthesis.

Chiral HPLC is the most common method for determining the enantiomeric excess of protected amino acids. phenomenex.comsigmaaldrich.com This technique uses a chiral stationary phase (CSP) that can differentiate between enantiomers. Polysaccharide-based CSPs and macrocyclic glycopeptide-based CSPs (like those based on teicoplanin or ristocetin (B1679390) A) have proven effective for separating the enantiomers of N-Fmoc and N-Boc protected amino acids. rsc.orgsigmaaldrich.com The choice of mobile phase, which can range from normal-phase (e.g., heptane/ethanol) to reversed-phase (e.g., acetonitrile/water with acidic or basic modifiers), plays a crucial role in achieving separation. rsc.orgsigmaaldrich.com The method must be sensitive enough to detect and quantify small amounts (e.g., ≤0.2%) of the undesired D-enantiomer. sigmaaldrich.comrsc.org

ParameterDescriptionExample
TechniqueChiral High-Performance Liquid Chromatography (Chiral HPLC).Separates L- and D-enantiomers. phenomenex.com
Stationary PhaseChiral Stationary Phase (CSP) that interacts differently with each enantiomer.Polysaccharide-based (e.g., CHIRALPAK® IC) or Macrocyclic Glycopeptide-based (e.g., CHIROBIOTIC™ T). rsc.orgsigmaaldrich.com
Mobile PhaseSolvent system optimized for chiral recognition on the specific CSP.Reversed-phase or polar organic modes, often with additives like trifluoroacetic acid. sigmaaldrich.com
GoalQuantify the undesired enantiomer to ensure high optical purity.Specification often set at ≥99.8% enantiomeric purity. sigmaaldrich.com

Derivatization for Enhanced Analytical Detection (e.g., Fmoc-Cl in HPLC-UV)

Derivatization is a chemical modification process used to enhance the analytical detection of compounds that lack a strong chromophore or fluorophore. nih.govnih.gov In the context of amino acid analysis, reagents like 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) are widely used in pre-column derivatization for HPLC analysis. nih.govresearchgate.net Fmoc-Cl reacts with the primary or secondary amine of a free amino acid under mild basic conditions (e.g., in a borate (B1201080) buffer) to attach the highly UV-active Fmoc group. nih.govconicet.gov.ar This allows for sensitive detection using a standard HPLC-UV detector at wavelengths around 262 nm. nih.gov The reaction is rapid, and the resulting derivatives are stable, making it a robust method for quantifying amino acids in various samples. conicet.gov.arnih.gov

For the compound Boc-L-2-Aminomethylphe(Fmoc), the molecule already contains the Fmoc group attached to the aminomethyl side chain. Therefore, derivatization with Fmoc-Cl for the purpose of UV detection is unnecessary. The inherent Fmoc moiety serves as the chromophore, enabling direct and sensitive detection by HPLC-UV, which is a key advantage of using Fmoc-protected building blocks in synthesis and analysis. perlan.com.pl The principle of using Fmoc-Cl as a derivatizing agent for free amino acids underscores the utility of the Fmoc group as a powerful analytical tag due to its strong ultraviolet absorbance. researchgate.net

ReagentAnalytePurposeDetection
Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride)Free amino acids (primary/secondary amines). researchgate.netAttaches a strong UV-absorbing group (Fmoc) to the analyte. nih.govHPLC with UV detection (e.g., 262 nm). nih.gov
o-phthalaldehyde (OPA) / 3-mercaptopropionic acid (3-MPA)Free amino acids (primary amines). goums.ac.irForms a fluorescent derivative. goums.ac.irHPLC with fluorescence or UV detection.

Elucidation of Structure Activity Relationships Through Compound Integration

Conformational Analysis of Peptides Containing Boc-L-2-Aminomethylphe(Fmoc) Residues

The introduction of Boc-L-2-Aminomethylphe(Fmoc) into a peptide sequence imparts significant conformational constraints. Unlike the flexible side chain of natural phenylalanine, the 2-aminomethyl substitution restricts the torsional angles (chi angles), thereby limiting the spatial arrangements the side chain can adopt. This rigidity can force the peptide backbone into a more defined secondary structure, such as a β-turn or an α-helix. researchgate.netnih.gov The stabilization of a specific conformation is often critical for biological activity, as it can pre-organize the peptide into the precise shape required for receptor binding. acs.org

Analytical TechniqueInformation GainedExpected Impact of 2-Aminomethylphe Residue
NMR Spectroscopy (NOE/ROE)Provides data on inter-proton distances to define 3D structure and folding.Fewer observed NOEs for the side chain due to reduced flexibility; potential for new, defined NOEs between the side chain and the peptide backbone, indicating a stable turn or helical structure.
Circular Dichroism (CD)Indicates the presence and proportion of secondary structures (α-helix, β-sheet, turns).A shift in the CD spectrum towards a more defined structure (e.g., characteristic α-helical or β-turn signals) compared to the native peptide.
X-ray CrystallographyYields a high-resolution, static 3D model of the peptide in a crystal lattice.Precise measurement of bond angles and lengths, confirming the constrained conformation and its influence on the overall peptide structure.
Molecular Dynamics (MD) SimulationsComputes the dynamic behavior and conformational landscape of the peptide in solution.Simulations would show a significantly reduced conformational space for the 2-aminomethylphe residue compared to natural phenylalanine, validating its role as a structural stabilizer. nyu.edu

Stereochemical Influence on Ligand-Receptor Interactions

Stereochemistry is a critical determinant of a peptide's ability to interact with its biological target. The "L" configuration of Boc-L-2-Aminomethylphe(Fmoc) at the alpha-carbon is typically essential for recognition by most endogenous receptors, which have evolved to bind L-amino acids. However, the true value of this compound lies in the fixed orientation of its side chain. By locking the phenyl ring and the aminomethyl group into a specific spatial position, the residue presents a well-defined pharmacophore to the receptor.

This conformational restriction can have several positive effects on ligand-receptor interactions:

Enhanced Binding Affinity: By reducing the entropic penalty of binding (i.e., the peptide does not need to "freeze" into the correct shape upon binding), the interaction can be more energetically favorable, leading to higher affinity. acs.org

Improved Receptor Selectivity: Different receptor subtypes may require slightly different ligand conformations for optimal binding. A conformationally constrained peptide may fit one receptor subtype perfectly while being unable to adapt to the binding pocket of another, thus dramatically increasing selectivity. nih.gov

Discrimination Between Agonist and Antagonist Functions: The specific orientation of key functional groups can determine whether a ligand activates (agonist) or blocks (antagonist) a receptor. Constraining a peptide's conformation can lock it into one functional mode over the other.

Stereochemical FeatureInfluence on Receptor InteractionExample Application
L-Configuration (alpha-carbon)Ensures compatibility with the chiral binding pockets of most biological receptors.Mimicking the natural stereochemistry of endogenous peptide ligands.
Constrained Side-Chain Torsion AnglesPre-organizes the peptide into a bioactive conformation, reducing the entropic cost of binding and increasing affinity.Designing high-affinity analogs of hormones or neurotransmitters. nih.gov
Fixed Phenyl Ring OrientationOptimizes key hydrophobic or π-π stacking interactions within the receptor's binding site.Improving the potency of enzyme inhibitors where an aromatic ring is critical for binding.
Defined Aminomethyl Group PositionIntroduces a new, spatially defined interaction point (e.g., for hydrogen bonding or salt bridge formation) that can enhance selectivity.Developing receptor subtype-selective ligands by targeting unique residues in the binding pocket.

Systematic Analog Design and Biological Probe Generation

Boc-L-2-Aminomethylphe(Fmoc) is an exceptionally useful tool for systematic analog design in SAR studies. nih.govnih.gov By substituting native amino acids (particularly Phe, Tyr, or Trp) with this constrained residue at various positions in a peptide sequence, researchers can probe the conformational requirements for biological activity. If an analog containing Boc-L-2-Aminomethylphe(Fmoc) shows a significant increase in potency, it provides strong evidence that the induced conformation is beneficial for the ligand-receptor interaction.

Furthermore, the compound is designed for the straightforward generation of biological probes. It features two distinct protecting groups, Fmoc and Boc, which are orthogonal. altabioscience.compeptide.com The Fmoc group on the alpha-amino group is removed under mild basic conditions (e.g., piperidine) during standard solid-phase peptide synthesis (SPPS). altabioscience.com The Boc group protecting the side-chain aminomethyl group, however, is stable to these conditions but can be removed with mild acid (e.g., TFA). peptide.com

This orthogonal protection scheme allows for the selective deprotection of the side-chain amine while the peptide is still on the solid support. This newly freed amine can then be used as a specific attachment point for various labels, such as:

Fluorophores: To create fluorescent probes for use in binding assays or cellular imaging.

Biotin: For use in affinity purification or detection systems.

Cross-linking agents: To covalently link the peptide to its receptor for target identification.

Radioisotopes: For use in radioligand binding assays. nih.gov

This versatility makes Boc-L-2-Aminomethylphe(Fmoc) a key component in transforming a bioactive peptide into a powerful research tool for further biological investigation. nih.gov

ApplicationStrategyOutcome
SAR StudiesSubstitute native aromatic amino acids with 2-aminomethylphenylalanine at various positions in a peptide sequence.Identifies key positions where conformational restriction enhances or diminishes activity, thereby mapping the bioactive conformation.
Fluorescent Probe GenerationPerform SPPS, selectively remove the side-chain Boc group, and couple a fluorescent dye (e.g., FITC, rhodamine) to the liberated amine. sigmaaldrich.comA fluorescently labeled peptide that retains its conformation and can be used to visualize receptor localization or quantify binding.
Affinity LabelingSelectively deprotect the side-chain amine and attach a photo-activatable cross-linking agent.A probe that can be used to covalently and irreversibly bind to its receptor upon UV irradiation, facilitating receptor isolation and identification.
Synthesis of Branched PeptidesUse the side-chain amine as an initiation point for the synthesis of a second peptide chain. sigmaaldrich.comCreates complex, multi-functional peptide structures with unique pharmacological profiles.

Q & A

Q. What is the role of the Fmoc group in solid-phase peptide synthesis (SPPS) of Boc-L-2-Aminomethylphe(Fmoc), and how does it compare to Boc protection?

The Fmoc (fluorenylmethyloxycarbonyl) group acts as a temporary α-amino protector during SPPS, enabling iterative peptide elongation. Unlike Boc (tert-butyloxycarbonyl), which requires acidic deprotection (e.g., trifluoroacetic acid), Fmoc is removed under mild basic conditions (e.g., piperidine), preserving acid-sensitive side-chain protections like tert-butyl groups. This orthogonal compatibility allows sequential use of Fmoc and Boc strategies in complex syntheses .

Q. What methodological considerations are critical for efficient Fmoc deprotection during synthesis?

Key factors include:

  • Deprotection reagent : Piperidine (20–50% in DMF) is standard due to rapid Fmoc cleavage and adduct formation with dibenzofulvene byproducts, minimizing side reactions .
  • Reaction time : Overexposure to base can lead to aspartimide formation in Asp/Glu-containing sequences.
  • Solvent choice : DMF or NMP ensures solubility of intermediates and byproducts .

Q. How can researchers optimize coupling efficiency and minimize side reactions during peptide elongation?

  • Activation reagents : Use HOBt/DIC or Oxyma Pure/COMU for efficient amide bond formation.
  • Coupling monitoring : Kaiser or chloranil tests detect free amines to confirm completion.
  • Side-chain protection : Use orthogonal groups (e.g., Trt for His, Pbf for Arg) to prevent undesired reactions .

Advanced Research Questions

Q. What advanced analytical techniques resolve aspartimide-related byproducts in peptides containing Boc-L-2-Aminomethylphe(Fmoc)?

Aspartimide formation (common at Asp/Glu residues) is detected via RP-HPLC with UV/Vis or MS. Mitigation strategies include:

  • Backbone amide protection : Incorporate pseudoproline dipeptides to reduce conformational flexibility.
  • Low-temperature coupling : Perform reactions at 4°C to slow intramolecular cyclization.
  • Alternative protecting groups : Use Hmb (2-hydroxy-4-methoxybenzyl) to sterically hinder aspartimide formation .

Q. How do computational studies and kinetic isotope effects elucidate Fmoc deprotection mechanisms?

Density functional theory (DFT) simulations and isotopic labeling (e.g., H/D exchange) reveal that Fmoc cleavage proceeds via a two-step mechanism: (1) base-induced deprotonation of the carbamate nitrogen, followed by (2) β-elimination of dibenzofulvene. Secondary kinetic isotope effects (KIEs) confirm rate-limiting deprotonation, guiding reagent optimization (e.g., DBU/piperazine mixtures for faster deprotection) .

Q. What strategies enable Boc-L-2-Aminomethylphe(Fmoc) integration into biofunctional hydrogels, and what structural parameters govern self-assembly?

The Fmoc moiety’s hydrophobicity and aromaticity drive π-π stacking, enabling supramolecular hydrogel formation. Critical parameters include:

  • pH and solvent : Self-assembly occurs at physiological pH in aqueous buffers.
  • Amino acid sequence : Hydrogel rigidity correlates with β-sheet propensity of adjacent residues.
  • Functionalization : Incorporating bioactive motifs (e.g., RGD sequences) enhances cell adhesion .

Q. How do hybrid SPPS approaches improve the synthesis of large peptides like insulin analogs using Boc-L-2-Aminomethylphe(Fmoc)?

Hybrid methods combine SPPS with solution-phase ligation (e.g., native chemical ligation, NCL):

  • Segmented synthesis : SPPS generates protected peptide-thioester segments, which are ligated in solution.
  • Orthogonal protections : Use Alloc or ivDde groups for selective deprotection during segment coupling.
  • Optimized building blocks : Glu[Oβ(Thr)] ester-linked dipeptides facilitate efficient chain assembly .

Data Contradiction Analysis

Q. How should researchers address discrepancies in Fmoc deprotection efficiency across different peptide sequences?

Variability arises from steric hindrance or sequence-specific side reactions. Solutions include:

  • Extended deprotection times : For bulky residues (e.g., Trp, Tyr), increase piperidine exposure to 10–15 minutes.
  • Alternative bases : DBU (2–5% in DMF) accelerates cleavage in hindered environments but may increase aspartimide risk.
  • Validation : Use MALDI-TOF MS to confirm complete Fmoc removal and identify truncated sequences .

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